![molecular formula C8H13NO2 B2690420 (3-Tert-butyl-1,2-oxazol-4-yl)methanol CAS No. 2243520-63-8](/img/structure/B2690420.png)
(3-Tert-butyl-1,2-oxazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Tert-butyl-1,2-oxazol-4-yl)methanol” is a chemical compound with the CAS Number: 2243520-63-8 . It has a molecular weight of 155.2 . The IUPAC name for this compound is (3-(tert-butyl)isoxazol-4-yl)methanol .
Synthesis Analysis
The synthesis of isoxazole compounds, like “(3-Tert-butyl-1,2-oxazol-4-yl)methanol”, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks of metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metal from the reaction mixtures .Molecular Structure Analysis
The molecular structure of “(3-Tert-butyl-1,2-oxazol-4-yl)methanol” can be represented by the Inchi Code: 1S/C8H13NO2/c1-8(2,3)7-6(4-10)5-11-9-7/h5,10H,4H2,1-3H3 .Physical And Chemical Properties Analysis
“(3-Tert-butyl-1,2-oxazol-4-yl)methanol” is a liquid at normal temperatures .Scientific Research Applications
Copper-Catalyzed Synthesis of 1,3-Oxazines
A copper(II)-catalyzed multi-component one-pot approach synthesizes 1,3-oxazines using methanol as both solvent and carbon source. This method employs tert-butyl hydroperoxide as the oxidant and an environmentally benign metal catalyst, providing an efficient synthesis route without requiring inert atmosphere precautions. This synthesis pathway demonstrates the potential application of (3-Tert-butyl-1,2-oxazol-4-yl)methanol in producing oxazine derivatives, avoiding carcinogenic formaldehyde (Paran J. Borpatra, Mohit L. Deb, P. Baruah, 2018).
Silver-Catalyzed Cyclizations
tert-Butyl 2,5-diaryl-3-oxopent-4-ynoates undergo silver-catalyzed π-cyclizations, leading to the formation of hydroxypyrone or pulvinone compounds. This reaction showcases the ability of (3-Tert-butyl-1,2-oxazol-4-yl)methanol derivatives to engage in complex cyclization reactions, guided by silver catalysis and specific counterion and additive optimization (D. Hermann, R. Brückner, 2018).
Catalytic Epoxidation
Oxidorhenium(V) complexes with oxazolinylmethoxido ligands, derived from (4,5-dihydrooxazol-2-yl)methanol, demonstrate efficient catalysis in the epoxidation of cyclooctene using tert-butyl hydroperoxide. The high yield of epoxide indicates the promising role of these complexes in catalytic transformations, showcasing the application of (3-Tert-butyl-1,2-oxazol-4-yl)methanol in catalysis (Belina Terfassa et al., 2011).
Methanol as a C1 Feedstock and Hydrogen Source
Studies on methanol's utilization emphasize its role as a C1 synthon and hydrogen source in chemical synthesis and energy technologies. This highlights the broader implications of methanol-related research, including its production from (3-Tert-butyl-1,2-oxazol-4-yl)methanol derivatives, for developing clean-burning fuel and reducing CO2 emissions (F. Dalena et al., 2018).
Anodic Cross-Coupling Reaction
Electrochemical methods employing methanol demonstrate selective anodic cross-coupling reactions of phenols, avoiding strong electrophilic media and showcasing (3-Tert-butyl-1,2-oxazol-4-yl)methanol's potential in facilitating environmentally friendly synthetic pathways (B. Elsler et al., 2014).
Safety and Hazards
Future Directions
The future directions for “(3-Tert-butyl-1,2-oxazol-4-yl)methanol” and similar compounds involve the development of alternate metal-free synthetic routes . This is due to the significant advantages these methods offer, including cost-effectiveness, eco-friendliness, and avoidance of toxicity associated with metal catalysts .
properties
IUPAC Name |
(3-tert-butyl-1,2-oxazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)5-11-9-7/h5,10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQMVUNNOLJWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.